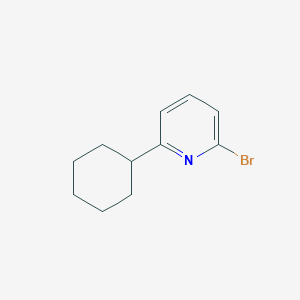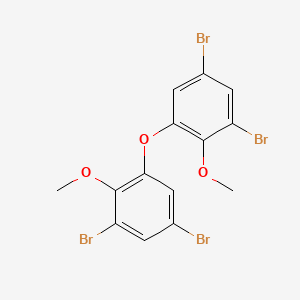
1,1'-Oxybis(3,5-dibromo-2-methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Oxybis(3,5-dibromo-2-methoxybenzene): is an organic compound with the molecular formula C14H10Br4O3 It is a derivative of benzene, characterized by the presence of bromine and methoxy groups attached to the benzene rings, connected by an oxygen bridge
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) can be synthesized through a multi-step process involving the bromination and methoxylation of benzene derivatives. The typical synthetic route involves:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.
Methoxylation: The dibromobenzene is then reacted with methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH) to introduce the methoxy groups.
Coupling Reaction: Finally, the methoxylated dibromobenzene derivatives are coupled using an oxygen source, such as hydrogen peroxide (H2O2), to form the desired compound.
Industrial Production Methods: Industrial production of 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors to ensure efficient bromination of benzene.
Automated Methoxylation: Employing automated systems for the methoxylation step to maintain consistency and yield.
Catalytic Coupling: Utilizing catalytic processes to facilitate the coupling reaction, ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions: 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, forming simpler benzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: Formation of methoxy-substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler benzene derivatives without bromine atoms.
科学的研究の応用
1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) involves its interaction with molecular targets and pathways in biological systems. The compound can:
Interact with Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.
Bind to Receptors: Modulate receptor activity, influencing cellular signaling pathways.
Generate Reactive Species: Produce reactive oxygen species (ROS) that can induce oxidative stress in cells.
類似化合物との比較
1,1’-Oxybis(3,5-dibromobenzene): Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1,3-Dibromo-5-methoxybenzene: Contains only one methoxy group, resulting in different chemical properties and reactivity.
1,3-Dibromo-2-methylbenzene: Substituted with a methyl group instead of a methoxy group, affecting its chemical behavior.
Uniqueness: 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
849587-91-3 |
|---|---|
分子式 |
C14H10Br4O3 |
分子量 |
545.8 g/mol |
IUPAC名 |
1,5-dibromo-3-(3,5-dibromo-2-methoxyphenoxy)-2-methoxybenzene |
InChI |
InChI=1S/C14H10Br4O3/c1-19-13-9(17)3-7(15)5-11(13)21-12-6-8(16)4-10(18)14(12)20-2/h3-6H,1-2H3 |
InChIキー |
LYCJCPPCDKQOAM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
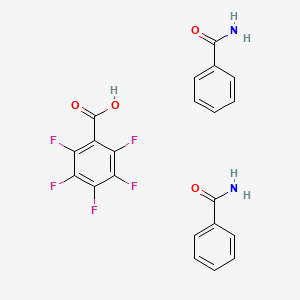
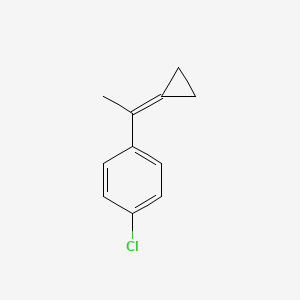
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
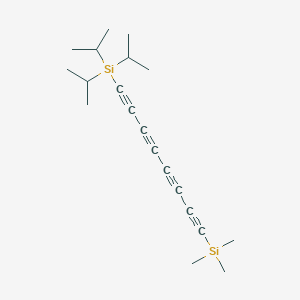
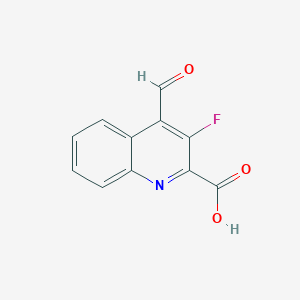
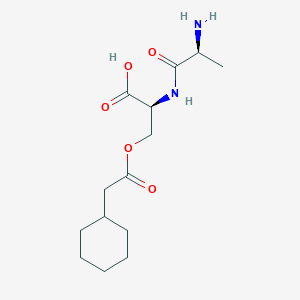
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
silane](/img/structure/B14183806.png)
